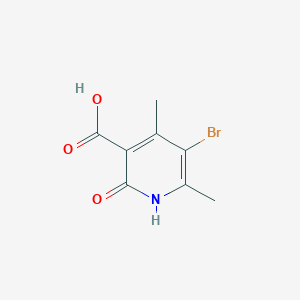

5-Bromo-2-hydroxy-4,6-dimethylnicotinic acid

Description

Properties

IUPAC Name |

5-bromo-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-3-5(8(12)13)7(11)10-4(2)6(3)9/h1-2H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCAGHMXSHRYPJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=C1Br)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Bromo-2-hydroxy-4,6-dimethylnicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted nicotinic acid derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1] Among these, 5-Bromo-2-hydroxy-4,6-dimethylnicotinic acid stands out as a highly functionalized scaffold, offering multiple points for further chemical modification in drug discovery and development programs. The presence of a bromine atom at the 5-position provides a versatile handle for cross-coupling reactions, while the hydroxyl, carboxylic acid, and methyl groups offer opportunities for fine-tuning the molecule's physicochemical and biological properties.

This technical guide provides a comprehensive overview of a proposed synthetic route to this compound, rooted in established principles of heterocyclic chemistry. It further outlines the key analytical techniques for its thorough characterization, ensuring the structural integrity and purity of the final compound. This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel pyridine-based molecules.

Proposed Synthetic Pathway: A Three-Step Approach

The synthesis of this compound can be logically approached through a three-step sequence, commencing with the construction of the core pyridine ring, followed by regioselective bromination, and culminating in the hydrolysis of a nitrile intermediate.

Caption: Proposed three-step synthesis of the target molecule.

Step 1: Synthesis of 2-Hydroxy-4,6-dimethylnicotinonitrile (Precursor)

The initial and crucial step involves the construction of the substituted 2-pyridone ring. A well-established method for this is the reaction of a 1,3-dicarbonyl compound with cyanoacetamide in the presence of a base. In this case, 2,4-pentanedione serves as the 1,3-dicarbonyl component.

Causality of Experimental Choices: The use of a basic catalyst, such as piperidine, is essential to deprotonate the active methylene group of cyanoacetamide, initiating a Knoevenagel condensation with one of the carbonyl groups of 2,4-pentanedione. The resulting intermediate then undergoes an intramolecular cyclization via attack of the enamine nitrogen onto the remaining carbonyl group, followed by dehydration to yield the stable 2-pyridone ring system. Ethanol is a suitable solvent as it readily dissolves the reactants and the catalyst.

Experimental Protocol:

-

To a solution of cyanoacetamide (0.25 mole) in 150 mL of 96% ethanol, add 3 mL of piperidine.

-

Heat the solution to a gentle reflux.

-

Slowly add 2,4-pentanedione (0.25 mole) through the condenser.

-

Continue refluxing for 30 minutes.

-

Cool the reaction mixture in a refrigerator.

-

Collect the precipitated product, 2-hydroxy-4,6-dimethylnicotinonitrile, by suction filtration and wash with 10 mL of ice-cold ethanol.

Step 2: Regioselective Bromination of 2-Hydroxy-4,6-dimethylnicotinonitrile

The second step is the electrophilic bromination of the synthesized pyridone ring. The directing effects of the substituents on the ring are paramount for the success of this step. The hydroxyl group at position 2 and the methyl groups at positions 4 and 6 are all activating, ortho-, para-directing groups. Collectively, they strongly activate the C3 and C5 positions. The cyano group at C3 is a deactivating, meta-directing group. The combined effect of these substituents strongly favors electrophilic attack at the C5 position.

Causality of Experimental Choices: N-Bromosuccinimide (NBS) is a convenient and milder source of electrophilic bromine compared to elemental bromine, which can lead to over-bromination and side reactions. Acetonitrile is an appropriate solvent for this type of reaction.

Experimental Protocol (Proposed, based on analogous reactions):

-

Dissolve 2-hydroxy-4,6-dimethylnicotinonitrile (1.0 mmol) in 10 mL of acetonitrile at room temperature.

-

Add N-bromosuccinimide (1.0 mmol) in one portion.

-

Stir the resulting mixture at 60°C for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with 20 mL of water.

-

Extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-bromo-2-hydroxy-4,6-dimethylnicotinonitrile.

Step 3: Hydrolysis of 5-Bromo-2-hydroxy-4,6-dimethylnicotinonitrile

The final step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred as it can minimize potential side reactions.

Causality of Experimental Choices: Aqueous sodium hydroxide is a common and effective reagent for the hydrolysis of nitriles. The reaction proceeds via nucleophilic attack of the hydroxide ion on the nitrile carbon, followed by protonation to form an imidic acid, which then tautomerizes to an amide. Further hydrolysis of the amide yields the carboxylate salt, which is then protonated in the final workup step to give the desired carboxylic acid. Heating is necessary to drive the reaction to completion.

Experimental Protocol (Proposed, based on general hydrolysis procedures):

-

Suspend 5-bromo-2-hydroxy-4,6-dimethylnicotinonitrile in a 10% aqueous sodium hydroxide solution.

-

Heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 3-4.

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold water and dry to yield this compound.

-

Recrystallization from a suitable solvent such as aqueous ethanol may be performed for further purification.

Caption: A summary of the experimental workflow.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.

| Technique | Expected Observations |

| ¹H NMR | - A singlet for the proton at the C3 position of the pyridine ring. - Two singlets for the two methyl groups at C4 and C6. - Broad singlets for the hydroxyl and carboxylic acid protons (exchangeable with D₂O). |

| ¹³C NMR | - Signals corresponding to the eight unique carbon atoms in the molecule. - Characteristic shifts for the carbonyl carbon of the carboxylic acid, the carbons of the pyridine ring (including the carbon bearing the bromine atom), and the methyl carbons. |

| IR Spectroscopy | - A broad absorption band for the O-H stretch of the carboxylic acid. - A strong absorption for the C=O stretch of the carboxylic acid. - Absorption bands corresponding to the C=C and C-N stretching vibrations of the pyridine ring. - C-Br stretching vibration in the fingerprint region. |

| Mass Spectrometry | - The molecular ion peak corresponding to the molecular weight of the compound (C₈H₈BrNO₃). - A characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (approximately equal intensity for M and M+2 peaks). |

| Elemental Analysis | - The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be in close agreement with the calculated theoretical values. |

Conclusion

The proposed synthetic route offers a logical and feasible pathway to this compound, a valuable building block for medicinal chemistry and drug discovery. The synthesis relies on fundamental and well-understood organic reactions, and the regioselectivity of the key bromination step is strongly supported by the electronic effects of the substituents on the pyridine ring. The outlined characterization methods provide a robust framework for verifying the structure and purity of the final product. This guide serves as a foundational resource for scientists and researchers aiming to synthesize this and related substituted nicotinic acid derivatives.

References

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-hydroxy-4,6-dimethylnicotinic acid

Introduction

5-Bromo-2-hydroxy-4,6-dimethylnicotinic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its multifaceted structure, featuring a bromine atom, a hydroxyl group, two methyl groups, and a carboxylic acid moiety on a pyridine scaffold, suggests a complex interplay of physicochemical properties that can influence its biological activity, formulation, and pharmacokinetic profile. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, offering both theoretical insights and detailed experimental protocols for their determination. As direct experimental data for this specific molecule is not extensively available in public literature, this document emphasizes the foundational principles and methodologies for its characterization, drawing upon data from structurally related analogs to provide context and predictive insights.

Molecular Structure and Predicted Physicochemical Influence

The unique arrangement of functional groups in this compound dictates its chemical behavior.

-

Nicotinic Acid Core: The pyridine ring, a bioisostere of a benzene ring, imparts aromaticity and potential for π-π stacking interactions. The nitrogen atom can act as a hydrogen bond acceptor and influences the electron distribution within the ring.

-

Carboxylic Acid Group (-COOH): This acidic functional group is a primary determinant of the compound's pKa and aqueous solubility. It can act as a hydrogen bond donor and acceptor.

-

Hydroxyl Group (-OH): The hydroxyl group can also participate in hydrogen bonding and can influence the compound's acidity and solubility. It may exist in tautomeric equilibrium with a pyridone form.

-

Bromine Atom (-Br): The presence of a heavy halogen atom like bromine increases the molecule's lipophilicity and molecular weight. It can also participate in halogen bonding, a specific type of non-covalent interaction.

-

Methyl Groups (-CH₃): These alkyl substituents contribute to the molecule's steric bulk and lipophilicity.

Based on these features, it is anticipated that this compound will be a weakly acidic compound with limited but pH-dependent aqueous solubility.

Predicted and Analogous Physicochemical Properties

While specific experimental data for the title compound is scarce, we can infer its likely properties by examining related molecules.

| Property | Predicted/Analogous Value | Rationale and Comparative Insights |

| Molecular Formula | C₈H₈BrNO₃ | - |

| Molecular Weight | 246.06 g/mol | - |

| Melting Point (°C) | Likely >200°C | 5-Bromonicotinic acid has a melting point of 178-180°C[1][2]. The additional hydroxyl and methyl groups in the target molecule would likely increase intermolecular interactions, leading to a higher melting point. For instance, 2-Hydroxynicotinic acid has a melting point of 258-261°C[3][4][5]. |

| pKa | Estimated acidic pKa ~3-5 | The carboxylic acid group is the primary acidic center. The pKa of 5-Bromonicotinic acid is predicted to be around 3.08[1]. The electron-donating methyl groups and the hydroxyl group may slightly increase the pKa compared to the parent bromonicotinic acid. |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and methanol. | Nicotinic acid itself is soluble in water[6]. However, the bromo and dimethyl substitutions increase lipophilicity, likely reducing aqueous solubility. 5-Bromonicotinic acid is described as being slightly soluble in DMSO and methanol[1]. The solubility will be highly pH-dependent due to the carboxylic acid group. |

| LogP | Estimated >1.5 | The LogP of 5-Bromonicotinic acid is reported to be 1.54[1]. The two additional methyl groups would further increase the lipophilicity of the target molecule. |

Experimental Protocols for Physicochemical Characterization

Determination of Melting Point

The melting point is a fundamental physical property that provides an indication of purity.[7]

Methodology: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of dry this compound.

-

Capillary Loading: Introduce the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[8][9]

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.[9]

-

Observation: Record the temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (completion). This range is the melting point. A sharp melting range (0.5-1°C) is indicative of a pure compound.

Determination of Acid Dissociation Constant (pKa)

The pKa value is crucial for understanding the ionization state of the molecule at different pH values, which affects its solubility, absorption, and receptor binding.

Methodology: Potentiometric Titration

-

Solution Preparation: Prepare a standard solution of this compound (e.g., 0.01 M) in a suitable co-solvent if necessary (e.g., water-methanol mixture) to ensure solubility. Also, prepare standardized solutions of a strong base (e.g., 0.1 M NaOH) and a strong acid (e.g., 0.1 M HCl).[10][11]

-

Calibration: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).[10]

-

Titration: Place a known volume of the sample solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode. Add the standardized base solution in small, precise increments, recording the pH after each addition.[11]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[10][12]

Determination of Aqueous Solubility

Solubility is a critical parameter for drug development, influencing bioavailability and formulation strategies.

Methodology: Shake-Flask Method [13][14]

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.[13]

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[15]

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Spectroscopic Characterization

Spectroscopic analysis is essential for structural confirmation and purity assessment.

a. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.[16]

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic proton, the methyl groups, the hydroxyl proton, and the carboxylic acid proton. The chemical shifts and coupling patterns will be influenced by the substituents on the pyridine ring. Protons alpha to the nitrogen (at the C6 position) are expected to be the most deshielded.[16] The chemical shifts of the methyl groups will also provide information about their position on the ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons of the pyridine ring, and the methyl carbons.

b. UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to determine the wavelength of maximum absorbance (λmax), which is useful for quantitative analysis. Nicotinic acid and its derivatives typically exhibit characteristic absorption peaks in the UV region. For nicotinic acid in an acidic solution, characteristic peaks are observed at approximately 213 nm and 261 nm.[17][18] The exact λmax for this compound will depend on the solvent and pH.

Conclusion

This compound is a compound with a rich chemical structure that suggests a range of interesting physicochemical properties. While direct experimental data is limited, this guide provides a robust framework for its characterization. By employing the detailed experimental protocols outlined herein, researchers and drug development professionals can obtain the necessary data to understand its behavior, optimize its use in various applications, and unlock its full therapeutic potential. The provided insights from analogous compounds serve as a valuable starting point for these investigations.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link].

-

ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically? Available from: [Link].

-

University of Calgary. Melting point determination. Available from: [Link].

-

Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. Available from: [Link].

-

LookChem. 5-Bromonicotinic acid 20826-04-4 wiki. Available from: [Link].

-

PubChem. 5-Bromonicotinic acid. Available from: [Link].

-

Unknown. DETERMINATION OF MELTING POINTS. Available from: [Link].

-

StuDocu. experiment (1) determination of melting points. Available from: [Link].

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link].

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Available from: [Link].

-

National Institutes of Health. Development of Methods for the Determination of pKa Values. Available from: [Link].

-

JoVE. Video: Melting Point Determination of Solid Organic Compounds. Available from: [Link].

-

Scribd. Potentiometric Acid-Base Titration Guide. Available from: [Link].

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link].

-

PubChem. 2-Hydroxynicotinic acid. Available from: [Link].

-

Royal Society of Chemistry. Solid-state identity of 2-hydroxynicotinic acid and its polymorphism. Available from: [Link].

-

ResearchGate. U.V.-visible spectrum of N-Oxide nicotinic acid in a reaction of... Available from: [Link].

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link].

-

SIELC Technologies. UV-Vis Spectrum of Nicotinic Acid (Niancin). Available from: [Link].

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link].

-

National Institutes of Health. Determination of aqueous solubility by heating and equilibration: A technical note. Available from: [Link].

-

University of Belgrade. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Available from: [Link].

-

American Institute of Physics. Analysis of the NMR Spectrum of Pyridine. Available from: [Link].

- Google Patents. US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.

-

ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available from: [Link].

-

YouTube. NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Available from: [Link].

-

National Institutes of Health. Spectroscopic Studies on Nicotine and Nornicotine in the UV Region. Available from: [Link].

-

Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link].

-

Starna Scientific. Nicotinic Acid (210-260 nm). Available from: [Link].

- Google Patents. RU2039046C1 - Process for preparing 5-bromonicotinic acid.

-

PubChem. 4-Hydroxy-6-methyl-nicotinic acid. Available from: [Link].

-

Cheméo. Chemical Properties of 6-Methylnicotinic acid (CAS 3222-47-7). Available from: [Link].

-

PubChem. 6-Methylnicotinic acid. Available from: [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. longkechem.com [longkechem.com]

- 4. 2-Hydroxynicotinic acid CAS#: 609-71-2 [m.chemicalbook.com]

- 5. 2-Hydroxynicotinic acid | 609-71-2 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. mt.com [mt.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. UV-Vis Spectrum of Nicotinic Acid (Niancin) | SIELC Technologies [sielc.com]

- 18. Nicotinic Acid (210-260 nm) [starna.com]

An In-depth Technical Guide to the Crystal Structure Analysis of 5-Bromo-2-hydroxy-4,6-dimethylnicotinic acid

Abstract

This technical guide provides a comprehensive walkthrough of the process of determining and analyzing the crystal structure of 5-Bromo-2-hydroxy-4,6-dimethylnicotinic acid, a substituted nicotinic acid derivative of interest in pharmaceutical research. Nicotinic acid and its derivatives are crucial in drug discovery due to their diverse biological activities.[1][2] Understanding their three-dimensional structure at an atomic level is paramount for elucidating structure-activity relationships (SAR) and guiding rational drug design. This document details the entire workflow, from synthesis and crystallization to the sophisticated techniques of single-crystal X-ray diffraction for data collection, structure solution, and refinement. We will delve into the causality behind experimental choices, ensuring a robust and self-validating methodology. While the specific crystallographic data presented herein is illustrative for educational purposes, the protocols and analytical insights are grounded in established scientific principles and are broadly applicable to the structural characterization of novel small molecules.

Introduction: The Significance of Structural Elucidation in Drug Discovery

Nicotinic acid (Vitamin B3) and its derivatives have long been a focal point in medicinal chemistry, with applications ranging from treating pellagra to managing dyslipidemia.[1][3] The therapeutic efficacy of these compounds is intrinsically linked to their molecular structure, which dictates their interaction with biological targets. The precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state can significantly influence a drug candidate's physicochemical properties, such as solubility, stability, and bioavailability.[1]

Single-crystal X-ray diffraction (SC-XRD) is an unparalleled analytical technique that provides definitive insights into the three-dimensional atomic and molecular structure of crystalline materials.[4][5] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine the exact coordinates of each atom, offering a high-resolution map of the molecule and its packing in the crystal lattice.[4][6][7] This guide uses this compound as a case study to demonstrate the power of SC-XRD in modern drug development.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals. The quality of the crystal is the most critical factor determining the success and resolution of the X-ray diffraction experiment.[6]

Illustrative Synthesis of this compound

A plausible synthetic route for the title compound could involve the bromination of a suitable 2-hydroxy-4,6-dimethylnicotinic acid precursor. The specific reagents and conditions would be optimized to ensure high purity of the final product, which is essential for successful crystallization.

Protocol for Single Crystal Growth

The goal of crystallization is to encourage molecules to self-assemble into a highly ordered, three-dimensional lattice. For a molecule like this compound, which possesses both hydrogen bond donors (-OH, -COOH) and acceptors (N, =O), various crystallization techniques can be explored. The choice of solvent is critical, as it influences solubility and the kinetics of crystal growth.

Step-by-Step Protocol: Slow Evaporation Method

-

Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water) to identify a solvent in which the compound is sparingly soluble at room temperature.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent system at a slightly elevated temperature to ensure complete dissolution.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This step is crucial to remove any particulate matter that could act as unwanted nucleation sites, leading to the formation of multiple small crystals instead of a few large ones.

-

Crystal Growth: Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature. A vibration-free environment is essential.

-

Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size) have formed, carefully harvest them from the mother liquor using a nylon loop.[6]

Single-Crystal X-ray Diffraction: From Crystal to Structure

SC-XRD is a non-destructive technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[5][7]

The Experimental Workflow

The process of determining a crystal structure using SC-XRD can be broken down into several key stages, as illustrated in the diagram below.

Caption: The workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol for Data Collection and Structure Refinement

-

Crystal Mounting: A selected crystal is mounted on a goniometer head, which allows for precise rotation in the X-ray beam.[6]

-

Data Collection: The mounted crystal is placed in a diffractometer, where it is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation).[7] The crystal is rotated, and a series of diffraction images are collected by a detector.[4]

-

Data Processing: The collected images are processed to determine the positions and intensities of the diffraction spots. This information is used to determine the unit cell parameters and space group of the crystal.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map provides the initial positions of the heavier atoms (like Bromine in our case).

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data. This iterative process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.

-

Validation: The final refined structure is validated using tools like CHECKCIF to ensure its chemical and crystallographic sensibility.

Analysis of the Crystal Structure of this compound (Illustrative Data)

The following sections present a plausible crystal structure analysis for the title compound. Disclaimer: The following data is illustrative and serves as an example of a typical output from a crystal structure determination.

Crystallographic Data Summary

The crystallographic data provides a snapshot of the crystal's fundamental properties.

| Parameter | Illustrative Value |

| Chemical Formula | C₈H₈BrNO₃ |

| Formula Weight | 246.06 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c (Å) | 7.58, 14.23, 9.87 |

| α, β, γ (°) | 90, 105.6, 90 |

| Volume (ų) | 1025.4 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.593 |

| R-factor (R1) | 0.035 |

| Goodness-of-Fit (GOF) | 1.05 |

Molecular Structure and Intermolecular Interactions

The analysis of bond lengths and angles confirms the expected molecular geometry. The planarity of the pyridine ring and the orientation of the substituent groups are of particular interest. In the solid state, molecules interact with their neighbors through a network of non-covalent interactions, primarily hydrogen bonding and potentially halogen bonding.

The 2-hydroxy and carboxylic acid moieties are prime candidates for forming strong hydrogen bonds. A likely interaction would be the formation of a dimeric structure through hydrogen bonding between the carboxylic acid groups of two adjacent molecules. The hydroxyl group and the pyridine nitrogen could also participate in hydrogen bonding, creating a more extended network.

Caption: Potential intermolecular interactions in the crystal lattice.

Selected Bond Lengths and Angles (Illustrative Data)

| Bond/Angle | Length (Å) / Degrees (°) |

| Br1 - C5 | 1.905(3) |

| O1 - C2 | 1.352(4) |

| C7(=O2) - O3 | 1.215(3) |

| C7 - O3H | 1.301(4) |

| C2 - N1 - C6 | 118.5(2) |

| O2 - C7 - O3 | 123.4(3) |

These values provide quantitative evidence for the bonding within the molecule and can be compared with data from similar structures in the Cambridge Structural Database (CSD) to identify any unusual geometric parameters.[8]

Conclusion and Implications for Drug Development

This guide has outlined the comprehensive process for the crystal structure analysis of this compound. The detailed structural information obtained from such an analysis is invaluable for:

-

Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity.

-

Polymorph Screening: Identifying and characterizing different crystalline forms of the drug substance, which can have different properties.[1]

-

Computational Modeling: Providing an accurate starting point for molecular docking and other in-silico studies.

-

Intellectual Property: Forming the basis for patent applications.

By integrating high-quality synthesis, meticulous crystallization, and advanced X-ray diffraction techniques, researchers can gain a profound understanding of their molecules, accelerating the journey from a promising compound to a viable therapeutic agent.

References

-

Zhou, P. P., Sun, X. B., & Qiu, W. Y. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current Drug Discovery Technologies, 11(2), 97–108. [Link]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. [Link]

-

Fiveable. (n.d.). Single crystal X-ray diffraction. Crystallography Class Notes. [Link]

-

SERC Carleton. (2007). Single-crystal X-ray Diffraction. Geochemical Instrumentation and Analysis. [Link]

-

Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Pulstec USA. [Link]

-

Department of Earth Sciences, University of Cambridge. (n.d.). The single crystal X-ray diffraction technique used by Mike Bown and Peter Gay. [Link]

-

Saeed, A., et al. (2025). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. Chemical Biology & Drug Design. [Link]

-

Nanomegas. (n.d.). Revealing Crystal Structure of Nicotinic Acid with 3D electron diffraction tomography. [Link]

-

ResearchGate. (n.d.). Chemical structure of nicotinic acid derivatives and related compounds 1-5. [Link]

-

ResearchGate. (n.d.). The structures of nicotinic acid and its derivatives. [Link]

-

Sravya, S., et al. (2015). Crystal structure of (E)-N′-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide monohydrate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

PubChem. (n.d.). 5-Bromonicotinic acid. PubChem. [Link]

-

CCDC. (n.d.). The Largest Curated Crystal Structure Database. The Cambridge Crystallographic Data Centre. [Link]

Sources

- 1. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nanomegas.com [nanomegas.com]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. pulstec.net [pulstec.net]

- 6. fiveable.me [fiveable.me]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-hydroxy-4,6-dimethylnicotinic Acid

Introduction

Part 1: Mass Spectrometry - Unveiling the Molecular Blueprint

Mass spectrometry serves as the initial and most definitive tool for confirming the molecular weight and elemental composition of a synthesized compound. For a molecule containing bromine, this technique offers a particularly distinctive signature.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

A robust method for analyzing polar, non-volatile compounds like nicotinic acid derivatives is ESI-MS.

-

Sample Preparation: A dilute solution of the analyte (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: The solution is introduced into an ESI-MS instrument, typically a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, capable of high-resolution mass analysis.

-

Ionization: The sample is ionized using electrospray, generating protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution measurements allow for the determination of the elemental formula.

Predicted Mass Spectrum Analysis

The molecular formula for 5-Bromo-2-hydroxy-4,6-dimethylnicotinic acid is C₈H₈BrNO₃.

-

Molecular Weight and Isotopic Pattern: The presence of bromine is the most telling feature in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion, with two peaks of almost equal intensity separated by 2 m/z units (the M and M+2 peaks). This pattern is a crucial diagnostic tool for identifying brominated compounds.[1]

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass, which can be used to confirm the elemental composition.

-

Fragmentation: While fragmentation depends on the specific ionization technique and energy, common fragmentation pathways for carboxylic acids include the loss of the carboxyl group (a loss of 45 Da) and water (a loss of 18 Da).[2]

Table 1: Predicted Mass Spectrometry Data for C₈H₈BrNO₃

| Ion | Calculated m/z (Monoisotopic) | Expected Observation |

| [M(⁷⁹Br)+H]⁺ | 245.9764 | The protonated molecular ion containing the ⁷⁹Br isotope. |

| [M(⁸¹Br)+H]⁺ | 247.9743 | The protonated molecular ion containing the ⁸¹Br isotope, appearing at M+2 with nearly the same intensity as the [M(⁷⁹Br)+H]⁺ peak. |

| [M(⁷⁹Br)-H]⁻ | 243.9608 | The deprotonated molecular ion in negative mode. |

| [M(⁸¹Br)-H]⁻ | 245.9587 | The deprotonated M+2 peak in negative mode. |

| [M+H - H₂O]⁺ | 227.9658 / 229.9637 | Fragmentation peak corresponding to the loss of a water molecule. |

| [M+H - COOH]⁺ | 200.9818 / 202.9797 | Fragmentation peak corresponding to the loss of the carboxylic acid group. |

Part 2: NMR Spectroscopy - Assembling the Structural Puzzle

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the precise assignment of atoms and their connectivity.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).[3]

-

Instrumentation: Spectra are acquired on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Standard parameters are used to acquire the proton spectrum. The broad signals of the hydroxyl and carboxylic acid protons can be confirmed by a D₂O exchange experiment, where these peaks disappear.[2]

-

¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is run to obtain a spectrum with singlets for each unique carbon. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹H NMR Spectrum

The structure of this compound suggests four distinct proton signals. The pyridine ring itself is fully substituted, so no aromatic proton signals are expected.

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10-13 ppm. Its chemical shift is sensitive to solvent, concentration, and temperature.[2]

-

Hydroxyl Proton (-OH): The phenolic hydroxyl proton is also expected to be a broad singlet. Its chemical shift can vary significantly but is generally found in the 5-9 ppm range.

-

Methyl Protons (-CH₃): There are two methyl groups in different chemical environments.

-

The C4-methyl group will appear as a singlet.

-

The C6-methyl group will also be a singlet. Their exact chemical shifts will be influenced by the other substituents on the pyridine ring.

-

Table 2: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 | broad s | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[2] |

| ~8.0 | broad s | 1H | -OH | The phenolic proton's chemical shift is variable and appears as a broad singlet. |

| ~2.4 | s | 3H | C6-CH₃ | Methyl groups on a pyridine ring typically appear in this region. The C6 position is adjacent to the nitrogen, which may have a slight deshielding effect compared to the C4-methyl. |

| ~2.2 | s | 3H | C4-CH₃ | This methyl group is also on the pyridine ring and will appear as a singlet in a similar region to the other methyl group. |

Predicted ¹³C NMR Spectrum

The molecule has 8 carbon atoms, and due to the lack of symmetry, eight distinct signals are expected in the ¹³C NMR spectrum.

-

Carbonyl Carbon (-COOH): This carbon is highly deshielded and will appear significantly downfield, typically in the 160-180 ppm range.[2]

-

Aromatic Carbons (Pyridine Ring): The six carbons of the pyridine ring will have distinct chemical shifts influenced by the various substituents.

-

C2 (C-OH): The carbon bearing the hydroxyl group will be significantly deshielded, appearing around 160-165 ppm.

-

C5 (C-Br): The carbon attached to the bromine will be shifted upfield due to the "heavy atom effect".[4] This is a characteristic shift for carbons bonded to bromine.

-

C3 (C-COOH), C4 (C-CH₃), C6 (C-CH₃): These carbons will have shifts determined by their position in the ring and the electronic effects of their substituents.

-

-

Methyl Carbons (-CH₃): The two methyl carbons will appear in the upfield region of the spectrum, typically between 15-25 ppm.

Table 3: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 | -COOH | The carbonyl carbon of the carboxylic acid is characteristically found in this downfield region.[2] |

| ~162 | C2 | The carbon attached to the electronegative oxygen of the hydroxyl group is strongly deshielded. |

| ~155 | C6 | This carbon is adjacent to the ring nitrogen and bears a methyl group, placing it in the deshielded region of the aromatic carbons. |

| ~148 | C4 | The C4 carbon, substituted with a methyl group, will also be in the downfield aromatic region. |

| ~120 | C3 | The carbon bearing the carboxylic acid group. |

| ~105 | C5 | The direct attachment of bromine often causes an upfield shift for the carbon signal compared to other halogenated or substituted carbons due to the heavy atom effect.[4][5] |

| ~20 | C6-CH₃ | Methyl carbons attached to an aromatic ring typically appear in this upfield region. |

| ~18 | C4-CH₃ | This methyl carbon will have a slightly different chemical shift from the other due to its different position on the ring. |

Visualization of Molecular Structure and Workflow

To aid in the correlation of the predicted NMR data, the molecular structure is presented below.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for structural elucidation.

Conclusion

The structural confirmation of this compound relies on a synergistic application of mass spectrometry and NMR spectroscopy. The predicted data provides a clear roadmap for researchers. Key identifiers include the characteristic M/M+2 isotopic pattern in the mass spectrum, confirming the presence of bromine, and the specific chemical shifts in ¹H and ¹³C NMR that correspond to the unique electronic environments of the nuclei within the molecule. By following the outlined experimental protocols and using the predictive analyses as a reference, scientists can confidently verify the identity and purity of this compound, a critical step in the advancement of their research endeavors.

References

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- Chemistry Stack Exchange. (2015, August 14). Determination of brominated aromatics by 13C and 1H NMR spectroscopy.

- Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of 1-bromo-2-chloroethane.

- PubChem. (n.d.). 5-Bromonicotinic acid.

- Chemistry Stack Exchange. (2015, August 6). Calculated 13C NMR Shifts of brominated Carbons.

- Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of bromoethane.

- Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

Sources

- 1. 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. C2H5Br CH3CH2Br C-13 nmr spectrum of bromoethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of bromoethane C13 13-C nmr ethyl bromide doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Solubility and Stability of 5-Bromo-2-hydroxy-4,6-dimethylnicotinic acid: A Methodological Framework

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Executive Summary

5-Bromo-2-hydroxy-4,6-dimethylnicotinic acid is a substituted pyridine carboxylic acid derivative. As with any new chemical entity (NCE) intended for research or pharmaceutical development, a comprehensive understanding of its fundamental physicochemical properties is paramount. This guide establishes a robust methodological framework for determining two of the most critical parameters: solubility and stability. While specific experimental data for this compound is not extensively available in public literature, this document provides the theoretical basis, detailed experimental protocols, and data interpretation strategies necessary to generate this crucial information.

The narrative follows a logical progression, beginning with a structural analysis to predict the compound's behavior, followed by systematic protocols for solubility profiling across a range of pharmaceutically relevant solvents and pH conditions. Subsequently, a comprehensive stability testing program is outlined, incorporating forced degradation studies to elucidate potential degradation pathways and long-term stability studies guided by International Council for Harmonisation (ICH) principles. This framework is designed to equip researchers, scientists, and drug development professionals with the necessary tools to thoroughly characterize this compound, ensuring a solid foundation for formulation development, analytical method validation, and regulatory submissions.

Physicochemical Characterization and Predicted Behavior

A molecule's structure dictates its properties and interactions. An initial analysis of this compound provides the causal basis for designing appropriate solubility and stability experiments.

2.1 Molecular Structure

The structure combines several key functional groups that influence its chemical behavior:

-

Nicotinic Acid Core: The carboxylic acid group (-COOH) on the pyridine ring is acidic. This predicts that the compound's aqueous solubility will be highly dependent on pH.[1][2] In basic solutions, the carboxylic acid will deprotonate to form a more polar and, therefore, more water-soluble carboxylate salt.[3] Conversely, in acidic solutions, the compound will remain in its less soluble, protonated form.[1]

-

Hydroxy Group (-OH): The phenolic hydroxyl group is a polar functional group capable of donating and accepting hydrogen bonds.[4][5] This feature is expected to contribute positively to its solubility in polar protic solvents like water and alcohols.

-

Methyl Groups (-CH₃): The two methyl groups are non-polar and increase the lipophilicity of the molecule. This will tend to decrease solubility in water but may enhance it in less polar organic solvents.[6]

-

Bromo Group (-Br): The bromine atom is an electron-withdrawing group that increases the molecule's overall molecular weight.

Comprehensive Solubility Profiling

Solubility is a fundamental property that dictates a compound's suitability for various formulations and its potential bioavailability.[7][8] The objective is to determine the equilibrium solubility of the compound under various conditions.

3.1 Solvent Selection Strategy

The choice of solvents is critical and should cover a range of polarities and functionalities relevant to pharmaceutical manufacturing and formulation.[9][10] Solvents are classified based on safety, environmental impact, and industrial utility, often following guidelines from regulatory bodies.[11] A strategic selection provides a comprehensive understanding of the compound's dissolution behavior.

| Solvent Class | Example Solvents | Justification & Rationale |

| Aqueous Buffers | pH 1.2 (Simulated Gastric Fluid), pH 4.5 (Acetate Buffer), pH 6.8 (Phosphate Buffer) | To assess the pH-solubility profile, which is critical for an ionizable compound. These pH values are mandated by regulatory bodies like the WHO for biopharmaceutics classification.[12] |

| Polar Protic | Purified Water, Ethanol, Methanol, Isopropanol | These solvents are capable of hydrogen bonding and are common in pharmaceutical formulations.[6][13] Water is the universal biological solvent, while alcohols are frequently used as co-solvents. |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO) | These solvents have dipole moments but do not donate hydrogen bonds.[6] They are excellent solvents for a wide range of organic molecules and are often used in synthesis and analysis. |

| Non-Polar | Dichloromethane (DCM), Toluene, Hexanes | To determine solubility in lipophilic environments, which is relevant for understanding partitioning behavior and for certain formulation types (e.g., lipid-based). |

3.2 Experimental Protocol: Equilibrium Shake-Flask Method

The shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability and simplicity.[14][15]

Objective: To determine the saturation solubility of this compound in selected solvents at a controlled temperature (e.g., 25 °C and/or 37 °C).

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Scintillation vials with sealed caps

-

Thermostatically controlled orbital shaker or water bath

-

Analytical balance

-

Validated analytical system (e.g., HPLC-UV) for quantification[7]

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

Step-by-Step Methodology:

-

Preparation: Add an excess amount of the solid compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation has been reached.[14]

-

Solvent Addition: Add a precise, known volume of each selected solvent to the respective vials.

-

Equilibration: Securely seal the vials and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 37 ± 1 °C).[12] Agitate the samples for a predetermined period (e.g., 24 to 72 hours). Equilibrium is confirmed when the concentration of the solute in solution does not significantly change between sequential time points.[12]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to sediment.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microparticles.[7] This step is critical to prevent artificially high results.

-

Dilution: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantitative Analysis: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method. Calculate the concentration based on a standard calibration curve.

-

pH Measurement: For aqueous buffer experiments, the final pH of the saturated solution should be measured and reported, as it may differ slightly from the starting buffer pH.[14]

3.3 Data Presentation and Visualization

Quantitative results should be summarized for clear comparison.

Table 1: Solubility Profile of this compound

| Solvent | Temperature (°C) | Final pH (if applicable) | Solubility (mg/mL) | Solubility (µg/mL) |

|---|---|---|---|---|

| pH 1.2 Buffer | 37.0 | |||

| pH 4.5 Buffer | 37.0 | |||

| pH 6.8 Buffer | 37.0 | |||

| Purified Water | 25.0 | |||

| Ethanol | 25.0 | |||

| Methanol | 25.0 | |||

| Acetonitrile | 25.0 |

| Dichloromethane | 25.0 | | | |

Chemical Stability Assessment

Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors like temperature, humidity, and light.[16][17] This process is essential for determining storage conditions and re-test periods.

4.1 Forced Degradation (Stress Testing)

Forced degradation studies are conducted under conditions more severe than accelerated stability testing.[18] The primary goals are to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method, ensuring it is "stability-indicating".[19][20] A degradation of 5-20% is generally considered optimal for these studies.[21]

4.1.1 Experimental Protocols for Forced Degradation

A solution of the compound (e.g., in 50:50 acetonitrile:water) is subjected to the following conditions. A control sample (protected from stress) is analyzed alongside the stressed samples.

-

Acidic Hydrolysis:

-

Add HCl to the sample solution to a final concentration of 0.1 N.

-

Heat at 60-80 °C for a specified time (e.g., 2, 8, 24 hours).

-

Cool, neutralize with an equivalent amount of NaOH, and dilute for HPLC analysis.

-

-

Basic Hydrolysis:

-

Add NaOH to the sample solution to a final concentration of 0.1 N.

-

Heat at 60-80 °C for a specified time.

-

Cool, neutralize with an equivalent amount of HCl, and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

Add hydrogen peroxide (H₂O₂) to the sample solution to a final concentration of 3-30%.[21]

-

Store at room temperature for a specified time.

-

Dilute and analyze.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat (e.g., 80 °C) in a stability chamber.

-

Expose a solution of the compound to the same thermal stress.

-

Analyze samples at appropriate time points.

-

-

Photolytic Degradation:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[22]

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze both the exposed and control samples.

-

4.2 Stability-Indicating Analytical Method

A validated HPLC-UV method is essential for stability studies. The method must be able to accurately quantify the decrease in the concentration of the active compound while simultaneously separating it from all process impurities and degradation products.[18] Diode-Array Detection (DAD) is highly recommended to assess peak purity. Methods for analyzing nicotinic acid often use C18 reversed-phase columns with UV detection.[23][24]

4.3 Long-Term Stability Studies

Formal stability studies are performed on at least three primary batches to establish a re-test period.[16][22] The drug substance is stored under various conditions as defined by ICH Q1A(R2).[25]

Table 2: ICH Conditions for Long-Term Stability Testing

| Study Type | Storage Condition | Minimum Duration | Testing Frequency |

|---|---|---|---|

| Long-term | 25 °C ± 2 °C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |

| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

4.4 Data Presentation and Visualization

Results from forced degradation should be clearly tabulated.

Table 3: Summary of Forced Degradation Results

| Stress Condition | Duration / Temp. | % Assay of Parent | % Degradation | No. of Degradants | Purity Angle / Threshold |

|---|---|---|---|---|---|

| 0.1 N HCl | 24 h / 80°C | ||||

| 0.1 N NaOH | 8 h / 80°C | ||||

| 3% H₂O₂ | 24 h / RT | ||||

| Heat (Solid) | 48 h / 80°C |

| Photolytic | 1.2 M lux hr | | | | |

4.5 Predicted Degradation Pathways

Based on the structure, potential degradation pathways for nicotinic acid derivatives can include reactions involving the pyridine ring or the carboxylic acid group.

Conclusion and Recommendations

This guide presents a comprehensive and scientifically grounded framework for determining the solubility and stability of this compound. By systematically applying the detailed protocols for solubility profiling across various solvents and pH levels, researchers can generate the necessary data to guide formulation development. The outlined stability testing program, rooted in ICH guidelines, ensures that the compound's intrinsic stability is well-understood, potential degradants are identified, and a reliable stability-indicating analytical method is established.

It is strongly recommended that these studies be initiated early in the drug development process. The resulting data will not only support the selection of appropriate formulation strategies and packaging but will also form a critical component of any future regulatory submissions, ensuring the development of a safe, effective, and stable final product.

References

- Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing. Source: Purosolv.

- Fiveable. (n.d.). pH and Solubility. Source: AP Chem | Fiveable.

- Chemistry For Everyone. (2025). What Affects Solubility Of Organic Compounds? Source: YouTube.

- European Medicines Agency. (n.d.). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. Source: EMA.

- Slideshare. (n.d.). Ich guideline for stability testing. Source: Slideshare.

- ResearchGate. (n.d.). The overview of biodegradation pathways of (A–C) nicotine and (D–F) nicotinic acid (NA)... Source: ResearchGate.

- Singh, S., & Bakshi, M. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Source: NIH.

- European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. Source: EMA.

- Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Source: ACS Publications.

- European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Source: EMA.

- SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Source: SNS Courseware.

- Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? Source: Reddit.

- ResearchGate. (2025). Solvent selection for pharmaceuticals. Source: ResearchGate.

- Global Pharma Tek. (2024). Understanding Pharmaceutical Solvents: Trends and Future Growth. Source: Global Pharma Tek.

- ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Source: ACD/Labs.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Source: Dissolution Technologies.

- Pharmaceutical Technology. (n.d.). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Source: Pharmaceutical Technology.

- University of Calgary. (2023). Solubility of Organic Compounds. Source: University of Calgary.

- BenchChem. (2025). Determining the Solubility of Novel Compounds: A Technical Guide for 2-Methoxy-4,4-dimethylpentan-1-ol. Source: BenchChem.

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Source: Open Oregon Educational Resources.

- Chemistry Steps. (n.d.). Solubility of Organic Compounds. Source: Chemistry Steps.

- Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Source: Lund University Publications.

- Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Source: Chemistry LibreTexts.

- SGS USA. (n.d.). Forced Degradation Testing. Source: SGS USA.

- AAT Bioquest. (2022). What factors affect solubility? Source: AAT Bioquest.

- Haltermann Carless. (2020). How to make the right choice when buying solvents for the pharmaceutical industry. Source: Haltermann Carless.

- CD Formulation. (n.d.). Transdermal Formulation Forced Degradation Testing. Source: CD Formulation.

- askIITians. (2025). How does pH affect solubility? Source: askIITians.

- Chemistry Steps. (n.d.). The Effect of pH on Solubility. Source: Chemistry Steps.

- Jinjing Chemical. (2025). What are the degradation pathways of Nicotinic Acid and Quinoline materials in the environment? Source: Jinjing Chemical Blog.

- Eurolab. (2025). Drug Solubility Testing. Source: Eurolab.

- World Health Organization. (n.d.). Annex 4. Source: WHO.

- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Source: Dow Development Labs.

- GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. Source: GOV.UK.

- Pickering Laboratories. (n.d.). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-column Photochemical Derivatization in Foods and Supplements. Source: Pickering Laboratories.

- PubChem. (n.d.). 5-Bromo-4,6-dihydroxynicotinic acid. Source: PubChem.

- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Source: ICCVAM.

- Google Patents. (2005). WO2005116635A1 - Method for determining solubility of a chemical compound. Source: Google Patents.

- Hadzija, B. (n.d.). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Source: ResearchGate.

- ResearchGate. (2025). Comparison of microbiological and HPLC - Fluorescence detection methods for determination of niacin in fortified food products. Source: ResearchGate.

- Witkowski, M., et al. (n.d.). A terminal metabolite of niacin promotes vascular inflammation and contributes to cardiovascular disease risk. Source: PMC - PubMed Central.

- SIELC Technologies. (n.d.). UV-Vis Spectrum of Nicotinic Acid (Niancin). Source: SIELC Technologies.

- ResearchGate. (2025). Quantitative analysis of nicotinic acid, nicotinamide and 3-cyanopyridine in industrial effluent by high performance liquid chromatography. Source: ResearchGate.

- PubChem. (n.d.). 5-Bromonicotinic acid. Source: PubChem.

- BLD Pharm. (n.d.). 5-Bromo-2-hydroxy-4,6-dimethylnicotinaldehyde. Source: BLD Pharm.

Sources

- 1. fiveable.me [fiveable.me]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. reddit.com [reddit.com]

- 4. youtube.com [youtube.com]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 9. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 10. researchgate.net [researchgate.net]

- 11. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]

- 12. who.int [who.int]

- 13. globalpharmatek.com [globalpharmatek.com]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. pharma.gally.ch [pharma.gally.ch]

- 17. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. acdlabs.com [acdlabs.com]

- 20. Forced Degradation Testing | SGS USA [sgs.com]

- 21. pharmtech.com [pharmtech.com]

- 22. snscourseware.org [snscourseware.org]

- 23. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 24. researchgate.net [researchgate.net]

- 25. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

An In-Depth Technical Guide to 5-Bromo-2-hydroxy-4,6-dimethylnicotinic Acid: Synthesis, Properties, and Research Perspectives

This technical guide provides a comprehensive overview of 5-Bromo-2-hydroxy-4,6-dimethylnicotinic acid, a substituted pyridine derivative. Acknowledging the limited direct research on this specific molecule, this document serves as a foundational resource for researchers, scientists, and professionals in drug development. By leveraging data from structurally analogous compounds, this guide offers insights into its synthesis, physicochemical properties, and potential applications, thereby providing a robust starting point for future investigation.

Introduction: The Significance of Nicotinic Acid Scaffolds

Nicotinic acid, or niacin (vitamin B3), and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. The pyridine ring system, with its unique electronic properties, serves as a versatile platform for designing molecules with a wide array of biological activities. Modifications to the core structure, such as halogenation and the introduction of hydroxyl and alkyl groups, can significantly influence a compound's pharmacokinetic and pharmacodynamic profiles. The subject of this guide, this compound, incorporates several such features, suggesting its potential for further scientific exploration.

State of Research and Discovery

The study of related brominated nicotinic acid derivatives has been more extensive. For instance, processes for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids have been patented, highlighting their utility as hypolipidemics.[4] The synthesis of 5-bromonicotinic acid has also been a subject of research, with various methods developed for its preparation.[5][6] These established methodologies for related structures provide a strong foundation for proposing a synthetic pathway for this compound.

Proposed Synthetic Pathways

Based on established synthetic protocols for analogous nicotinic acid derivatives, a plausible synthetic route for this compound can be devised. The general strategy would likely involve the construction of the 2-hydroxy-4,6-dimethylnicotinic acid core, followed by regioselective bromination.

Synthesis of the 2-Hydroxy-4,6-dimethylnicotinic Acid Core

The initial step would be the synthesis of the core nicotinic acid structure. While specific methods for this exact dimethylated version are not detailed in the provided search results, general methodologies for nicotinic acid synthesis are well-established.

Bromination of the Nicotinic Acid Core

With the 2-hydroxy-4,6-dimethylnicotinic acid intermediate in hand, the next critical step is bromination at the 5-position. The hydroxyl and methyl groups on the pyridine ring will direct the electrophilic substitution. Drawing parallels from the synthesis of similar compounds, such as 5-bromo-6-hydroxynicotinic acid, a direct bromination approach is feasible.[7][8]

A proposed workflow for this synthesis is illustrated in the following diagram:

Physicochemical Properties

While experimentally determined data for this compound is scarce, its physicochemical properties can be predicted based on its structure and data from similar compounds.

| Property | Predicted Value / Information | Source Analogy |

| Molecular Formula | C8H8BrNO3 | [2] |

| Molecular Weight | ~246.06 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | General for similar organic acids |

| Solubility | Expected to have limited solubility in water and better solubility in organic solvents like DMSO and DMF | General for nicotinic acid derivatives |

| Purity | Commercially available at 95% purity | [2] |

For comparison, the related compound 5-bromonicotinic acid has a molecular weight of 202.01 g/mol .[9] Another analogue, 5-bromo-6-hydroxynicotinic acid, has a molecular weight of 218 g/mol .[7][8]

Potential Applications and Future Research Directions

The biological activities of structurally related nicotinic acid derivatives suggest potential avenues for the application of this compound.

-

Medicinal Chemistry: As previously mentioned, some 5-halogenated-2-hydroxynicotinic acids have shown potential as hypolipidemics.[4] The unique substitution pattern of this compound may modulate this activity or introduce novel biological effects. Further screening for activities such as anticancer, anti-inflammatory, or antimicrobial properties could be fruitful.[10]

-

Materials Science: Pyridine derivatives are utilized in the synthesis of polymers, dyes, and functional materials. The bromo- and carboxylic acid functionalities of this molecule make it a suitable candidate for cross-coupling reactions and polymerization, opening up possibilities in materials development.

Future research should focus on the following areas:

-

Development and Optimization of a Definitive Synthetic Protocol: A detailed, step-by-step, and validated synthesis method is paramount.

-

Thorough Physicochemical Characterization: Comprehensive analysis using techniques like NMR, mass spectrometry, and X-ray crystallography is needed to confirm the structure and elucidate its properties.

-

Biological Screening: A broad-based screening approach to identify any significant biological activities would be a crucial step in determining its potential as a therapeutic agent.

-

Derivatization and Structure-Activity Relationship (SAR) Studies: Synthesis of a library of related compounds with modifications to the core structure could help in identifying key structural features for any observed biological activity.

The logical flow for future research is depicted below:

Detailed Experimental Protocols (Proposed)

The following are proposed, non-validated protocols based on methodologies for similar compounds. They should be adapted and optimized by researchers.

Protocol 1: Synthesis of 5-Bromo-6-hydroxynicotinic Acid (Adapted for Analogy)[8][9]

-

Materials: 6-hydroxynicotinic acid, Bromine, Water.

-

Procedure:

-

Suspend 6-hydroxynicotinic acid in water in a reaction vessel.

-

Cool the suspension in an ice bath.

-

Slowly add bromine to the cooled suspension with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Collect the solid product by filtration.

-

Wash the collected solid with water.

-

Dry the product in a vacuum oven.

-

Characterize the final product using appropriate analytical techniques (e.g., NMR).

-

Protocol 2: Synthesis of 5-Bromo-2-hydroxynicotinic Acid (Adapted for Analogy)[5]

-

Materials: 2-hydroxynicotinic acid, Sodium hydroxide, Bromine, Water, Hydrochloric acid, Sodium bisulfite.

-

Procedure:

-

Dissolve 2-hydroxynicotinic acid in an aqueous solution of sodium hydroxide.

-

Separately, prepare a sodium hypobromite solution by adding bromine to a cooled solution of sodium hydroxide in water.

-

Add the sodium hypobromite solution to the solution of 2-hydroxynicotinic acid and stir at room temperature.

-

After 24 hours, add an additional portion of the sodium hypobromite solution and continue stirring for another 24 hours.

-

Quench the reaction by adding sodium bisulfite.

-

Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the product.

-

Cool the mixture and collect the precipitate by filtration.

-

Wash the filter cake with cold water and then with acetone.

-

Dry the solid product.

-

Recrystallize from a suitable solvent like isopropyl alcohol for further purification.

-

Conclusion

This compound represents an intriguing yet underexplored molecule within the vast family of nicotinic acid derivatives. While direct research is limited, this guide provides a solid foundation for future investigations by drawing parallels with structurally similar compounds. The proposed synthetic pathways, predicted physicochemical properties, and potential applications outlined herein offer a roadmap for researchers to unlock the full potential of this compound in medicinal chemistry and materials science. As with any novel compound, rigorous experimental validation of these proposed methods and explorations of its biological activity are essential next steps.

References

- PubChem. (n.d.). 5-Bromo-4,6-dihydroxynicotinic acid. National Center for Biotechnology Information.

- Google Patents. (n.d.). US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.

- ChemicalBook. (n.d.). 5-BROMO-6-HYDROXYNICOTINIC ACID synthesis.

- 773 Discovery Chemistry & Services. (n.d.). 5-BROMO-4-HYDROXY-2 6-DIMETHYL-NICOTINIC ACID - 50 MG.

- PubChem. (n.d.). 5-Bromonicotinic acid. National Center for Biotechnology Information.

- BLD Pharm. (n.d.). 5-Bromo-2-hydroxy-4,6-dimethylnicotinaldehyde.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- [Source 8 - Commercial Supplier]. (n.d.). This compound, 95% Purity, C8H8BrNO3, 1 gram.

- Google Patents. (n.d.). RU2039046C1 - Process for preparing 5-bromonicotinic acid.

- Sigma-Aldrich. (n.d.). 5-BROMO-4-HYDROXY-2,6-DIMETHYL-NICOTINIC ACID AldrichCPR.

- BLD Pharm. (n.d.). Methyl 5-bromo-2-hydroxy-4,6-dimethylnicotinate.

- Sigma-Aldrich. (n.d.). 5-Bromo-2-thiophenecarboxylic acid 97%.

- National Institutes of Health. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.

- Google Patents. (n.d.). RU2070193C1 - Process for preparing 5-bromonicotinic acid.

- ChemScene. (n.d.). 1228182-71-5 | 5-Bromo-2-hydroxy-6-phenylnicotinonitrile.

- ChemicalBook. (n.d.). 5-BROMO-6-HYDROXYNICOTINIC ACID | 41668-13-7.

Sources

- 1. crescentchemical.com [crescentchemical.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 5-Bromo-2-hydroxy-4,6-dimethylnicotinaldehyde|BLD Pharm [bldpharm.com]

- 4. US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids - Google Patents [patents.google.com]

- 5. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]

- 6. RU2070193C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]

- 7. 5-BROMO-6-HYDROXYNICOTINIC ACID synthesis - chemicalbook [chemicalbook.com]

- 8. 5-BROMO-6-HYDROXYNICOTINIC ACID | 41668-13-7 [chemicalbook.com]

- 9. 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromo-2-hydroxy-4,6-dimethylnicotinic Acid Derivatives and Analogs

Foreword: Unveiling the Potential of a Niche Scaffold